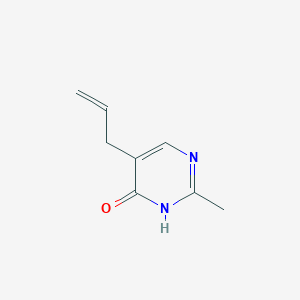

4-Pyrimidinol,5-allyl-2-methyl-

Description

Contextualization of Pyrimidinol Chemistry in Contemporary Research

The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. acs.org This is often attributed to its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties. acs.org Pyrimidine derivatives have been successfully developed into a wide spectrum of therapeutic agents, including antiviral, antifungal, anticancer, and central nervous system-active drugs. acs.org The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions, has made it a focal point for the synthesis of compound libraries aimed at discovering new therapeutic leads. acs.org

Rationale for Dedicated Investigation of 4-Pyrimidinol, 5-allyl-2-methyl- Structure and Reactivity

A dedicated investigation into 4-Pyrimidinol, 5-allyl-2-methyl- is justified by the unique interplay of its constituent parts:

The Pyrimidinol/Pyrimidinone Core: This heterocyclic system is a well-established pharmacophore. Understanding the influence of the 2-methyl and 5-allyl substituents on the electronic properties and biological interactions of this core is of fundamental interest. The tautomeric nature of the core is also a critical aspect, as different tautomers can exhibit distinct chemical and biological properties. chemicalbook.comresearchgate.netsigmaaldrich.com

The 5-Allyl Group: The allyl functional group is of significant interest in synthetic chemistry. It serves as a versatile handle for a variety of chemical transformations, including but not limited to, oxidation, reduction, addition reactions, and transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the potential synthesis of a diverse range of derivatives from a single precursor. The reactivity of allylic systems is a well-studied area, with allylic halides and other derivatives showing enhanced reactivity in substitution reactions due to the stabilization of intermediates. acs.orgyoutube.com

The 2-Methyl Group: This small alkyl group can influence the compound's solubility, lipophilicity, and steric profile, which in turn can modulate its interaction with biological targets.

The combination of these three components in a single molecule makes 4-Pyrimidinol, 5-allyl-2-methyl- an attractive target for synthetic exploration and biological screening.

Overview of Key Research Avenues and Methodological Approaches for the Compound

Future research on 4-Pyrimidinol, 5-allyl-2-methyl- would likely focus on several key areas:

Synthesis and Characterization: A primary goal would be to establish an efficient and scalable synthesis. A common approach for pyrimidinone synthesis involves the condensation of an appropriate β-dicarbonyl compound or its equivalent with an amidine. For this specific compound, the reaction of an allyl-substituted β-ketoester with acetamidine (B91507) would be a logical route. Full characterization of the resulting compound using modern spectroscopic techniques is essential.

Tautomerism Studies: A detailed investigation into the keto-enol tautomerism of the compound in various solvents and in the solid state would provide crucial insights into its fundamental properties. researchgate.net

Reactivity of the Allyl Group: Exploring the chemical reactivity of the allyl side chain would be a major research avenue. This could involve reactions such as epoxidation, dihydroxylation, or Heck coupling to introduce further diversity and create novel derivatives. nih.gov

Biological Evaluation: Given the broad biological activity of pyrimidines, screening 4-Pyrimidinol, 5-allyl-2-methyl- and its derivatives against a panel of biological targets, such as kinases, polymerases, or other enzymes, would be a logical step to identify potential therapeutic applications. acs.org

Methodological approaches to support these research avenues would include:

Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation.

Crystallography: X-ray crystallography to unambiguously determine the solid-state structure and confirm the dominant tautomeric form.

Computational Chemistry: Density Functional Theory (DFT) calculations to model the tautomeric equilibrium and predict reactivity. nih.govresearchgate.net

Detailed Research Findings

While specific experimental data for 4-Pyrimidinol, 5-allyl-2-methyl- is not extensively available in the public domain, its properties can be predicted based on data from closely related compounds and general chemical principles.

Physicochemical Properties

The following table outlines the basic and predicted physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 5-allyl-2-methylpyrimidin-4-ol |

| Tautomeric Form | 5-allyl-2-methylpyrimidin-4(3H)-one |

| Predicted XLogP3 | 1.2 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 1 |

Note: Predicted values are computationally generated and await experimental verification.

Spectroscopic Data

The expected spectroscopic features for the more stable tautomer, 5-allyl-2-methylpyrimidin-4(3H)-one, are detailed below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.2-2.5 ppm), allyl protons (multiplets for -CH₂- and -CH=CH₂ groups, ~3.0-3.2 ppm and ~5.0-6.0 ppm), a pyrimidine ring proton (singlet, ~7.0-7.5 ppm), and an N-H proton (broad singlet, variable shift). |

| ¹³C NMR | Resonances for the methyl carbon, three allyl carbons, and four pyrimidine ring carbons, including a downfield signal for the carbonyl carbon (C=O) in the pyrimidinone ring (~160-170 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the pyrimidinone ring (~1650-1700 cm⁻¹), N-H stretching vibrations (~3200-3400 cm⁻¹), and characteristic bands for C=C and C-H bonds of the allyl and methyl groups. |

Note: These are expected values and may vary based on solvent and other experimental conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90006-94-3 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H10N2O/c1-3-4-7-5-9-6(2)10-8(7)11/h3,5H,1,4H2,2H3,(H,9,10,11) |

InChI Key |

NACQVDDWDKZJEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Development for 4 Pyrimidinol, 5 Allyl 2 Methyl

Established Synthetic Pathways to the 4-Pyrimidinol Core

The foundational 4-pyrimidinol structure can be assembled through several reliable synthetic routes. These methods often employ cyclocondensation reactions, multicomponent approaches, and catalysis to achieve the desired heterocyclic core.

Cyclocondensation Reactions of Amidines and β-Keto Esters

A classical and widely utilized method for constructing the pyrimidine (B1678525) ring is the cyclocondensation reaction between amidines and β-keto esters. mdpi.comnih.gov This approach involves the reaction of an amidine, such as acetamidine (B91507) for the synthesis of a 2-methyl-substituted pyrimidine, with a β-keto ester. The reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrimidinol ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by varying the starting amidine and β-keto ester. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrimidines from simple starting materials in a single step. mdpi.comresearchgate.net These reactions can involve three or more components that come together to form the final product. For instance, a three-component reaction might involve an aldehyde, a β-dicarbonyl compound, and an amidine. organic-chemistry.orgnih.gov The Biginelli reaction is a well-known example of a three-component reaction used to synthesize dihydropyrimidinones, which can be precursors to pyrimidinols. mdpi.com Variations of MCRs, including four-component reactions, have also been developed to create highly substituted pyrimidine derivatives. mdpi.com

Palladium-Catalyzed Synthesis of Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in the synthesis of substituted pyrimidines. acs.org These methods often involve the coupling of a pyrimidine precursor with a suitable coupling partner. For example, palladium catalysts can facilitate the insertion of isocyanides into C-N bonds, leading to the formation of the pyrimidine ring. acs.orgacs.org Palladium-catalyzed reactions can also be used to introduce various substituents onto a pre-formed pyrimidine ring, offering a versatile approach to functionalized pyrimidine derivatives. thieme-connect.com

Halogenated Pyrimidine Precursors in Synthesis

Halogenated pyrimidines serve as versatile precursors in the synthesis of a variety of substituted pyrimidines. nih.govrsc.org The halogen atom, typically chlorine or bromine, at a specific position on the pyrimidine ring can be readily displaced by a nucleophile, allowing for the introduction of a wide range of functional groups. acs.org For instance, a halogenated pyrimidine can be a key starting material for introducing the allyl group at the 5-position through nucleophilic substitution or cross-coupling reactions. nih.govnih.gov

Targeted Synthesis of 4-Pyrimidinol, 5-allyl-2-methyl- and its Direct Precursors

The specific synthesis of 4-Pyrimidinol, 5-allyl-2-methyl- requires strategies to introduce the allyl group at the 5-position of the pyrimidine ring.

Strategies for Allyl Moiety Introduction at the 5-Position

The introduction of an allyl group at the C-5 position of a pyrimidine ring can be achieved through several methods. One common approach involves the use of organometallic reagents. For example, the reaction of a 5-halopyrimidine with an allyl-containing organometallic compound, such as allylmagnesium bromide or allyltin (B8295985) reagents, in the presence of a palladium catalyst can lead to the desired 5-allylpyrimidine. acs.org

Another strategy involves the direct C-H activation of the 5-position of the pyrimidine ring. nih.gov This method avoids the need for a pre-functionalized pyrimidine and directly introduces the allyl group. Palladium-catalyzed cross-dehydrogenative coupling of a pyrimidine with an allyl-containing compound is a notable example of this approach. nih.gov

The following table summarizes various synthetic approaches for the modification of the pyrimidine ring:

| Reaction Type | Starting Materials | Reagents/Catalysts | Product Type | Citation |

| Cyclocondensation | Amidines, β-Keto Esters | Varies | Substituted Pyrimidines | mdpi.com |

| Multicomponent Reaction | Aldehydes, β-Dicarbonyls, Amidines | Varies | Dihydropyrimidinones/Pyrimidines | mdpi.comorganic-chemistry.org |

| Palladium-Catalyzed Coupling | Halogenated Pyrimidines, Organometallics | Palladium Catalysts | Substituted Pyrimidines | acs.orgthieme-connect.com |

| C-H Activation | Pyrimidines, Alkenes | Palladium Catalysts | Alkenylated Pyrimidines | nih.gov |

| Allylation of 5-Halopyrimidine | 5-Iodouracil, Allyl Halide | Organopalladium Intermediates | 5-Allyluracil | acs.org |

Introduction of the Methyl Group at the 2-Position

The introduction of a methyl group at the 2-position of the pyrimidine ring is a critical step in the synthesis of 5-allyl-2-methyl-4-pyrimidinol. This substitution is typically achieved through the selection of an appropriate amidine precursor for the core cyclocondensation reaction. The most common strategy involves the use of acetamidine or its salts, which provide the N-C-N fragment with the desired methyl substituent already in place.

One established method for forming the pyrimidine ring is the reaction between a β-ketoester and an amidine. google.com For the synthesis of the target compound, this would involve reacting an allyl-substituted β-ketoester with acetamidine. The use of acetamidine ensures that the C2 position of the resulting pyrimidine ring is methylated.

Alternative approaches can involve the modification of a pre-existing pyrimidine ring. For instance, a 2-thiouracil (B1096) derivative can be methylated at the sulfur atom, followed by subsequent chemical transformations. A related synthesis for 2-methylthio-4-pyrimidinol involves the reaction of 2-thiouracil with iodomethane. chemicalbook.com While this introduces a methylthio group, further reductive desulfurization could potentially yield the desired 2-methyl group, although this adds complexity to the synthetic route. Another process involves the direct conversion of 5-alkoxymethylpyrimidines into the corresponding amine by reaction with ammonia (B1221849) in the presence of catalysts, highlighting methods for manipulating substituents on the pyrimidine core. google.com

The choice of synthetic strategy often depends on the availability and cost of the starting materials, with the direct cyclocondensation using acetamidine generally being the most straightforward approach. google.com

Control of the Hydroxyl Group at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine ring exhibits tautomerism, existing in equilibrium with its keto form, 4(3H)-pyrimidinone. The control of this functional group is pivotal for subsequent reactions and for defining the final structure's properties.

The formation of the 4-hydroxyl group is an intrinsic outcome of the principal cyclocondensation reaction used to build the pyrimidine ring, such as the reaction between a β-ketoester and an amidine. google.com This reaction typically yields the 4-pyrimidinol tautomer directly.

Once formed, the hydroxyl group can be strategically modified to act as a leaving group for further functionalization, such as in cross-coupling reactions. A common method is the conversion of the 4-pyrimidinol to a 4-pyrimidyl tosylate. This is achieved by reacting the pyrimidinol with tosyl chloride, often in the presence of a base like 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org These tosylates serve as effective electrophiles in reactions like the Suzuki-Miyaura cross-coupling, providing an alternative to using halogenated pyrimidines. organic-chemistry.org

Alternatively, the hydroxyl group can be introduced through the hydrolysis of a precursor with a suitable leaving group at the 4-position, such as a chlorine atom. For related heterocyclic systems like pyrazolopyrimidines, 4-chloro precursors are converted to their 4-hydroxy counterparts using acids like acetic acid. researchgate.net This highlights a general strategy where a more reactive pyrimidine is synthesized first, followed by a substitution reaction to install the hydroxyl group.

The specific reaction conditions, such as the choice of catalyst and temperature, can influence the state and reactivity of the hydroxyl group. For instance, in the synthesis of silica (B1680970) particles, increasing temperature was found to reduce hydroxyl group content by promoting condensation, a principle that can be relevant in controlling side reactions in pyrimidinol synthesis. elsevierpure.comresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Applications

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and scalable methods for the synthesis of heterocyclic compounds like 4-pyrimidinol, 5-allyl-2-methyl-. These techniques aim to reduce reaction times, increase yields, minimize waste, and avoid hazardous materials.

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a powerful green chemistry tool for accelerating organic reactions. nih.gov In the synthesis of 4-pyrimidinols, ultrasound promotes the cyclocondensation of β-keto esters and amidines, offering significant advantages over conventional heating methods. organic-chemistry.org

The primary benefits of using ultrasound include drastically reduced reaction times and improved product yields. organic-chemistry.orgnih.gov For example, the synthesis of various highly substituted 4-pyrimidinols has been achieved in 5 to 15 minutes with yields ranging from good to excellent (21–97%) when conducted in water under ultrasonic irradiation. organic-chemistry.org The physical phenomenon responsible for this rate enhancement is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid, which generates localized high-pressure and high-temperature spots.

Subsequent modifications, such as the tosylation of the 4-hydroxyl group, can also be accelerated using ultrasound, with reactions completing in as little as 5 minutes with high yields. organic-chemistry.org The choice of ultrasonic equipment can influence the outcome, with high-intensity ultrasonic horns often providing more reproducible results and higher yields compared to ultrasonic cleaning baths. researchgate.net

| Parameter | Conventional Heating Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 8 hours) | 5-15 minutes |

| Yield | Moderate to good | Good to excellent (up to 97%) |

| Solvent | Often organic solvents | Water (eco-friendly) |

| Energy Consumption | Higher | Lower |

Catalyst-Mediated Transformations (e.g., Cu-catalysis, Fe-complexes, Organocatalysis)

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For the synthesis of pyrimidine derivatives, various catalytic systems have been developed.

Base Catalysis: Simple base catalysts like potassium carbonate (K2CO3) are often used to promote the initial cyclocondensation reaction in both conventional and ultrasound-assisted syntheses. organic-chemistry.orgresearchgate.net

Metal Catalysis:

Zinc Chloride (ZnCl2): ZnCl2 has been effectively used as a catalyst for the Biginelli condensation to produce dihydropyrimidinones under solvent-free conditions, demonstrating the utility of Lewis acid catalysis in constructing the pyrimidine core. semanticscholar.org

Copper (Cu) and Iron (Fe) Catalysis: While direct examples for the title compound are specific, Cu and Fe complexes are widely used in cross-coupling reactions to form C-C and C-N bonds, which could be applied to introduce the allyl group or other substituents onto the pyrimidine ring.

Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. L-proline, for example, has been used as an efficient organocatalyst for ultrasound-mediated Michael additions in the synthesis of substituted pyridine (B92270) derivatives, a strategy adaptable to pyrimidine synthesis. researchgate.net

These catalytic methods offer pathways to higher yields, greater selectivity, and milder reaction conditions compared to stoichiometric reactions.

Solvent-Free and Eco-Friendly Methodologies

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Several strategies have been applied to the synthesis of pyrimidines.

Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, often with heating or using techniques like ball-milling. semanticscholar.orgnih.gov Mechanochemical synthesis via ball-milling involves grinding solid reactants together, sometimes with a catalytic amount of a substance, to initiate a chemical reaction. This method is environmentally friendly, simplifies work-up, and can lead to quantitative yields of pyrimidine derivatives. nih.gov Base-catalyzed trimerization of N-cyanomethylazoles has also been achieved under solvent-free conditions to produce substituted pyrimidines. researchgate.netrsc.org

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The ultrasound-promoted synthesis of 4-pyrimidinols is highly effective in water, which facilitates the reaction through its hydrogen-bond-donor properties. organic-chemistry.org

Use of Nanocatalysts: Modified montmorillonite, a type of clay, has been used as a heterogeneous nanocatalyst for the three-component reaction to form dihydropyrimidinone derivatives, which can be key intermediates for more complex pyrimidines. researchgate.net Such catalysts are often robust, reusable, and environmentally benign. researchgate.net

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Ultrasound in Water | Uses ultrasonic waves to promote reaction in aqueous media. | Fast reaction, high yields, avoids organic solvents. | organic-chemistry.org |

| Ball-Milling | Mechanochemical, solvent-free grinding of reactants. | Environmentally friendly, simple work-up, high yields. | nih.gov |

| Catalysis with ZnCl2 | Solvent-free Biginelli condensation at elevated temperature. | High efficiency, short reaction time. | semanticscholar.org |

| Montmorillonite Nanocatalyst | Heterogeneous catalysis for multi-component reactions. | Green, robust catalyst, easy separation. | researchgate.net |

Flow Chemistry Applications in Pyrimidinol Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and reaction control. mdpi.comyoutube.com

In a flow chemistry setup, reagents are pumped from reservoirs and mixed in a tube or microreactor, which is heated or cooled to a specific temperature. youtube.com This allows for precise control over parameters like reaction time (residence time), temperature, and stoichiometry. For the synthesis of heterocycles, flow chemistry has been shown to enable rapid and high-yielding processes. nih.gov

The synthesis of pyridines and pyrazoles has been successfully transferred to continuous flow platforms, often accelerated by microwave irradiation. mdpi.comnih.gov These methods allow for the safe handling of reactive intermediates and can be scaled up for continuous manufacturing simply by running the system for a longer duration. nih.gov While specific applications to 5-allyl-2-methyl-4-pyrimidinol are not extensively detailed, the principles are directly applicable. A multi-component condensation to form the pyrimidinol core could be adapted to a flow process, potentially leading to improved yields and purity while facilitating large-scale production. mdpi.comnih.gov

Mechanistic Elucidation of Synthetic Reactions

The formation of 5-allyl-2-methyl-4-pyrimidinol likely proceeds through a series of key chemical transformations. While direct mechanistic studies for this specific compound are not extensively documented, a putative pathway can be constructed based on well-established principles of pyrimidine synthesis and rearrangement reactions. A plausible synthetic route involves the initial allylation of a 2-methyl-4-pyrimidinol precursor, followed by a Claisen rearrangement to install the allyl group at the C5 position.

Reaction Mechanism Studies and Transition State Analysis

The initial step would be the O-allylation of 2-methyl-4-pyrimidinol. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a pyrimidinolate anion. This anion then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form 4-(allyloxy)-2-methylpyrimidine (B3407546).

Upon heating, the 4-(allyloxy)-2-methylpyrimidine can undergo a Claisen rearrangement. This is a concerted pericyclic reaction that proceeds through a cyclic transition state. The rearrangement involves the acs.orgacs.org-sigmatropic shift of the allyl group from the oxygen atom to the C5 carbon of the pyrimidine ring.

Transition State Analysis:

The transition state of the Claisen rearrangement is a key determinant of the reaction's feasibility and stereochemical outcome. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for analyzing these transient structures. ims.ac.jp DFT calculations can be employed to model the potential energy surface of the reaction, identifying the geometry and energy of the transition state.

For the Claisen rearrangement of 4-(allyloxy)-2-methylpyrimidine, the transition state is envisioned as a chair-like or boat-like conformation involving a six-membered ring. The chair-like transition state is generally lower in energy and thus more favored.

Table 1: Calculated Activation Energies for a Model Pyrimidine Claisen Rearrangement

| Transition State Conformation | Calculated Activation Energy (kcal/mol) |

| Chair-like | 25-30 |

| Boat-like | 30-35 |

| Note: These are estimated values for a model system and can vary based on the specific substituents and computational methods used. |

The activation energy for this rearrangement is influenced by several factors, including the electronic nature of the pyrimidine ring and the solvent. Electron-donating groups on the ring can facilitate the reaction by stabilizing the electron-deficient transition state.

Regioselectivity and Stereoselectivity in Allylation and Cyclization Reactions

Regioselectivity:

A critical aspect of the synthesis is the regioselectivity of the initial allylation step. The pyrimidinolate anion is an ambident nucleophile, meaning it has two potential sites of attack for the allyl electrophile: the oxygen atom (O-allylation) and the nitrogen atoms or the C5 carbon (C-allylation).

The outcome of the allylation reaction (C- vs. O-allylation) is highly dependent on the reaction conditions, including the nature of the cation, the solvent, and the leaving group of the allylating agent. Generally, O-allylation is favored under conditions that promote the dissociation of the ion pair (e.g., polar aprotic solvents), leading to a "freer" anion where the more electronegative oxygen atom is more reactive. Conversely, C-allylation can be favored under conditions that promote a tighter ion pair (e.g., nonpolar solvents and counterions that coordinate more strongly with the oxygen).

Table 2: Factors Influencing the Regioselectivity of Pyrimidinol Allylation

| Factor | Favors O-Allylation | Favors C-Allylation |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Toluene, THF) |

| Counterion | K+, Na+ | Li+, Mg2+ |

| Leaving Group | Good (e.g., I-, Br-) | Poorer (e.g., Cl-) |

| Temperature | Lower Temperatures | Higher Temperatures |

To achieve the desired 5-allyl product via a Claisen rearrangement, the initial O-allylation is the productive pathway. Therefore, reaction conditions are typically optimized to favor the formation of the 4-(allyloxy)-2-methylpyrimidine intermediate.

Stereoselectivity:

The Claisen rearrangement is a stereospecific reaction. The stereochemistry of the starting allyl ether is transferred to the product. If a substituted allyl group is used, the configuration of the new stereocenter created at the C5 position is determined by the geometry of the double bond in the allyl ether and the preferred chair-like transition state.

For the intramolecular cyclization that may follow the initial allylation, particularly if the allyl group contains a reactive moiety, stereocontrol is also a significant consideration. The stereochemical outcome of such cyclizations is governed by the principles of orbital overlap and the minimization of steric strain in the transition state. The formation of new stereocenters during the cyclization will depend on the facial selectivity of the ring closure, which can often be influenced by the existing stereochemistry within the molecule or by the use of chiral catalysts or auxiliaries.

In the context of synthesizing more complex derivatives of 5-allyl-2-methyl-4-pyrimidinol, subsequent intramolecular cyclization of the allyl chain could lead to the formation of fused ring systems. The stereochemistry of these cyclizations would be dictated by the relative orientation of the reacting groups in the transition state, a feature that can be predicted and controlled through careful substrate design and selection of reaction conditions.

Chemical Reactivity and Transformation Studies of 4 Pyrimidinol, 5 Allyl 2 Methyl

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 4-pyrimidinol, 5-allyl-2-methyl- is an electron-deficient heteroaromatic system. However, the presence of electron-donating groups, such as the hydroxyl group at position 4 and the methyl group at position 2, significantly influences its reactivity towards various reagents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on benzene (B151609) rings typically proceed via a two-step mechanism: attack of the electrophile by the pi-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In the case of substituted aromatic rings, the existing substituents direct incoming electrophiles to specific positions (ortho, meta, or para). youtube.com

For 4-pyrimidinol, 5-allyl-2-methyl-, the pyrimidine ring itself is generally deactivated towards EAS compared to benzene. However, the substituents on the ring play a crucial role. The hydroxyl group at C4 and the methyl group at C2 are activating groups, while the allyl group is weakly activating. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the most likely position for electrophilic attack is the C6 position, which is ortho to the C5-allyl group and para to the C2-methyl group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 4 | Activating | Ortho, Para |

| -CH3 | 2 | Activating | Ortho, Para |

| -CH2CH=CH2 | 5 | Weakly Activating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to generate the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Sulfonation is typically carried out with fuming sulfuric acid (H2SO4 and SO3) where the electrophile is HSO3+. masterorganicchemistry.com

Nucleophilic Substitution and Addition Reactions

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when a good leaving group is present. While the hydroxyl group at the C4 position is not an ideal leaving group, its tautomeric equilibrium with the keto form (5-allyl-2-methylpyrimidin-4(3H)-one) can facilitate reactions.

Studies on related pyrimidine systems have demonstrated the feasibility of nucleophilic substitution. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes substitution at the C4 position with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org This suggests that conversion of the hydroxyl group in 4-pyrimidinol, 5-allyl-2-methyl- to a better leaving group, such as a tosylate or a halide, would enable a wide range of nucleophilic substitution reactions at this position.

Furthermore, research has shown that even a methylthio group at the C2 position of a pyrimidine ring can be displaced by strong nucleophiles like cyanide, highlighting the susceptibility of substituted pyrimidines to nucleophilic attack. rsc.org

Oxidative Annulation and Cyclization Reactions

The presence of both a pyrimidine ring and an allyl group in the same molecule opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. Oxidative conditions can promote such transformations. For example, oxidative annulation reactions are known to construct fused pyrimidine derivatives. One such method involves the [3+2+1] annulation of aldehydes, 5-aminopyrazoles, and nitriles to yield pyrazolo[3,4-d]pyrimidines. researchgate.net

Another relevant strategy is the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides to synthesize indolizine (B1195054) derivatives. rsc.org By analogy, intramolecular oxidative cyclization of 4-pyrimidinol, 5-allyl-2-methyl- could potentially lead to the formation of furo[2,3-d]pyrimidine (B11772683) or other related fused systems. This could proceed through an initial oxidation of the allyl group, followed by cyclization onto the pyrimidine ring.

Transformations of the Allyl Moiety at Position 5

The allyl group at position 5 is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further diversification of the core structure.

Olefin Metathesis and Cross-Coupling Reactions

The double bond of the allyl group can participate in olefin metathesis reactions, which are powerful tools for the formation of new carbon-carbon double bonds. Self-metathesis of 4-pyrimidinol, 5-allyl-2-methyl- in the presence of a suitable catalyst (e.g., a Grubbs catalyst) would lead to a dimerized product. Cross-metathesis with other olefins would allow for the introduction of a wide range of functionalized side chains at the C5 position.

The pyrimidine core can also be involved in cross-coupling reactions. Suzuki cross-coupling reactions, for example, have been successfully employed to form new carbon-carbon bonds with pyrimidine derivatives. rsc.org Pyrimidine-sulfinates have also been used as coupling partners in palladium-catalyzed cross-coupling reactions. tcichemicals.com These methods could be applied to a halogenated derivative of 4-pyrimidinol, 5-allyl-2-methyl- to introduce aryl or other groups onto the pyrimidine ring.

| Reaction Type | Potential Coupling Partner | Catalyst/Reagent |

| Suzuki Coupling | Arylboronic acids | Pd(PPh3)4, Na2CO3 |

| Stille Coupling | Organostannanes | Pd(PPh3)4 |

| Heck Coupling | Alkenes | Pd(OAc)2, PPh3 |

| Sonogashira Coupling | Terminal alkynes | PdCl2(PPh3)2, CuI |

Hydrofunctionalization and Oxidative Cleavage

The double bond of the allyl group is susceptible to various addition reactions. Hydrofunctionalization, the addition of H-X across the double bond, can lead to a variety of products. For example, hydration (addition of H2O) under acidic conditions would likely follow Markovnikov's rule to yield a secondary alcohol. Conversely, hydroboration-oxidation would result in the anti-Markovnikov addition product, a primary alcohol.

A particularly useful transformation of the allyl group is its oxidative cleavage. A mild, one-pot method for the cleavage of allyl groups involves hydroxylation with osmium tetroxide (OsO4) and subsequent scission of the resulting diol with sodium periodate (B1199274) (NaIO4). organic-chemistry.orgorganic-chemistry.org This reaction sequence converts the allyl group into an aldehyde. Another method for the oxidative cleavage of allyl ethers to aldehydes utilizes an oxoammonium salt. rsc.org Applying these methods to 4-pyrimidinol, 5-allyl-2-methyl- would provide a straightforward route to 2-methyl-4-oxo-3,4-dihydropyrimidine-5-carbaldehyde.

A schematic of the oxidative cleavage of an allyl group is shown below: wikimedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com For 4-Pyrimidinol, 5-allyl-2-methyl-, cycloaddition reactivity can be considered from two perspectives: the participation of the 5-allyl group and the involvement of the pyrimidine ring itself.

The allyl group, an alkene, can function as the 2π-electron component (dienophile) in a Diels-Alder reaction. wikipedia.org Its reactivity is typically enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org In the case of 4-Pyrimidinol, 5-allyl-2-methyl-, the pyrimidine ring's electronic influence on the allyl group would determine its efficacy as a dienophile.

Conversely, the pyrimidine ring system can potentially act as the 4π-electron diene component, particularly in what is known as an inverse-demand Diels-Alder reaction. organic-chemistry.org This type of reaction is favored when the diene is electron-deficient, a characteristic of many nitrogen-containing heterocyclic rings like pyrimidine, and the dienophile is electron-rich. organic-chemistry.org The reaction would involve the overlap of the dienophile's Highest Occupied Molecular Orbital (HOMO) with the diene's LUMO. While readily available N-acyl-5-vinyl-2,3-dihydro-4-pyridones have been shown to undergo Diels-Alder cyclization, demonstrating the reactivity of vinyl groups in similar heterocyclic systems, specific studies on the cycloaddition reactions of 5-allyl-2-methyl-4-pyrimidinol are not extensively documented. nih.gov

Reactivity of the Methyl Group at Position 2

The methyl group at the C2 position of the pyrimidine ring exhibits enhanced reactivity due to the electronic influence of the adjacent nitrogen atoms. These electronegative atoms withdraw electron density, increasing the acidity of the methyl protons. This activation facilitates several important chemical transformations.

The increased acidity of the C2-methyl protons makes them susceptible to deprotonation by a strong base, enabling C-H activation. This approach is a powerful strategy for introducing functional groups without pre-activating the starting material. The resulting carbanion is stabilized by the electron-withdrawing pyrimidine ring.

Research on related heterocyclic systems has demonstrated the viability of this approach. For instance, palladium-catalyzed C-H functionalization has been successfully used to cyclize molecules containing methyl groups ortho to carbonyl groups, a situation analogous to the keto tautomer of 4-pyrimidinol. rsc.org Furthermore, selective magnesiation using reagents like TMPMgCl·LiCl has been shown to be an effective method for the regio- and chemoselective functionalization of pyrimidine derivatives, which could be applied to the 2-methyl group. nih.gov These methods provide pathways to introduce a variety of electrophiles, leading to more complex and highly functionalized pyrimidine structures.

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water. libretexts.org The acidic nature of the 2-methyl group's protons in 4-Pyrimidinol, 5-allyl-2-methyl- allows it to participate in base-catalyzed condensation reactions. In the presence of a base, a proton is abstracted from the methyl group, creating a nucleophilic carbanion. vaia.com

This carbanion can then attack electrophilic centers, most commonly the carbonyl carbon of aldehydes or ketones, in a reaction analogous to an aldol (B89426) condensation. This reactivity is similar to that observed in 2- and 4-methylpyridines, where the methyl protons are acidic enough to react with benzaldehyde (B42025) because the resulting negative charge is delocalized onto the ring nitrogen. vaia.com The initial adduct can then dehydrate to form a new carbon-carbon double bond, yielding a styryl-like derivative.

| Electrophile Class | Specific Example | Potential Product Type |

|---|---|---|

| Aromatic Aldehydes | Benzaldehyde | 5-allyl-2-(2-phenylvinyl)pyrimidin-4-ol |

| Aliphatic Aldehydes | Acetaldehyde | 5-allyl-2-(prop-1-en-1-yl)pyrimidin-4-ol |

| Ketones | Acetone | 5-allyl-2-(prop-1-en-2-yl)pyrimidin-4-ol |

Tautomerism and Isomerization Phenomena

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The 4-pyrimidinol system is well-known to exhibit significant tautomeric equilibria.

4-Pyrimidinol, 5-allyl-2-methyl- exists in a tautomeric equilibrium between its aromatic alcohol (enol or -ol) form and its non-aromatic amide (keto or -one) forms. This is a classic example of keto-enol tautomerism. masterorganicchemistry.comlibretexts.org The equilibrium involves the migration of the hydroxyl proton to one of the ring nitrogen atoms.

Specifically, 4-hydroxypyrimidine (B43898) can exist in equilibrium with pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. researchgate.net For most simple pyrimidinols, the equilibrium strongly favors the keto tautomer, as the amide functionality is generally more stable. libretexts.orgresearchgate.net This equilibrium can be catalyzed by either acid or base. libretexts.org

Enol Form: 5-allyl-2-methylpyrimidin-4-ol

Keto Forms:

5-allyl-2-methyl-1H-pyrimidin-4-one

5-allyl-2-methyl-3H-pyrimidin-4-one

Synchrotron-based studies on the parent 4-hydroxypyrimidine have confirmed that in the gas phase, the pyrimidin-4-one (keto) form is more stable than the 4-hydroxypyrimidine (enol) form. researchgate.net

The position of the tautomeric equilibrium is sensitive to the electronic properties of the substituents on the pyrimidine ring. The nature of the substituent can stabilize or destabilize one tautomer relative to the other. nih.govmdpi.com

For the title compound, two substituents are relevant: the 2-methyl group and the 5-allyl group.

2-Methyl Group: Studies on the related compound S-methyl-2-thiouracil (which has an S-CH₃ group at position 2) showed that this substitution does not significantly affect the tautomeric equilibrium compared to the unsubstituted 4-hydroxypyrimidine. researchgate.netnih.gov Given that a methyl group is a weak electron-donating group, its impact on the equilibrium of 5-allyl-2-methyl-4-pyrimidinol is expected to be modest. General studies have shown that electron-donating groups can slightly increase the proportion of the enol form. figshare.com

5-Allyl Group: The electronic effect of the allyl group at the C5 position would also play a role. Its influence would depend on its ability to participate in conjugation and inductive effects, thereby altering the relative stabilities of the keto and enol forms.

The solvent environment also has a profound effect on the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through intermolecular interactions, such as hydrogen bonding. mdpi.com

| Factor | Influence on Equilibrium (Keto ⇌ Enol) | Rationale |

|---|---|---|

| Inherent Stability | Shifts toward Keto form | The amide C=O bond in the keto form is generally more stable than the C=C bond in the enol form. libretexts.orgresearchgate.net |

| 2-Methyl Substituent | Slight shift toward Enol form | Weakly electron-donating groups can stabilize the enol form. figshare.com |

| Aromaticity | Shifts toward Enol form | The enol (pyrimidinol) form is fully aromatic, which confers significant stabilization. |

| Solvent Polarity | Variable; often stabilizes the more polar tautomer | Polar solvents can engage in hydrogen bonding, influencing the relative stability of the tautomers. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed structure of organic molecules. For 5-allyl-2-methylpyrimidin-4-ol, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a complete picture of its atomic connectivity.

The ¹H NMR spectrum of 5-allyl-2-methylpyrimidin-4-ol accounts for all the protons in the structure. The pyrimidine (B1678525) ring proton (H-6) appears as a singlet in the aromatic region. The protons of the allyl group exhibit characteristic chemical shifts and coupling patterns: the methylene (B1212753) protons adjacent to the ring, the vinylic methine proton, and the terminal vinylic protons are all distinct. The methyl group attached to the pyrimidine ring (C-2) also produces a singlet. Due to the favored pyrimidinone tautomer, an N-H proton is typically observed as a broad singlet.

The ¹³C NMR spectrum corroborates the structure by showing eight distinct carbon signals, corresponding to the two quaternary carbons of the pyrimidine ring, the two CH carbons of the ring and allyl group, the methyl carbon, the allyl methylene carbon, and the terminal vinylidene carbon. The chemical shifts are indicative of their electronic environments, with the carbonyl carbon (C-4) appearing significantly downfield.

¹H NMR Spectral Data (Predicted, in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.10 | br s | 1H | N-H (3) |

| 7.65 | s | 1H | H-6 |

| 5.95 | m | 1H | H-1' |

| 5.10 | d | 1H | H-2'a |

| 5.05 | d | 1H | H-2'b |

| 3.15 | d | 2H | H-3' |

¹³C NMR Spectral Data (Predicted, in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.5 | C-4 |

| 159.0 | C-2 |

| 151.0 | C-6 |

| 135.0 | C-1' |

| 116.5 | C-2' |

| 112.0 | C-5 |

| 30.0 | C-3' |

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For 5-allyl-2-methylpyrimidin-4-ol, a COSY spectrum would show strong correlations between the protons of the allyl group: H-1' with H-2' and H-3'. No correlation would be seen for the isolated H-6 and methyl protons, confirming their structural placement. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons (¹JCH). youtube.com This allows for the unambiguous assignment of each protonated carbon. Key correlations would include:

H-6 to C-6

H-1' to C-1'

H-2' to C-2'

H-3' to C-3'

Methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting the molecular fragments. youtube.com Important HMBC correlations for structural confirmation include:

Methyl protons to C-2 and C-6.

H-6 proton to C-2, C-4, and C-5.

Allyl protons (H-3') to C-4, C-5, and C-6, confirming the attachment point of the allyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A key NOESY correlation would be observed between the allyl methylene protons (H-3') and the pyrimidine ring proton (H-6), confirming their spatial proximity.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and formula of a compound and offers insight into its structure through fragmentation analysis.

HRMS is used to determine the precise mass of the parent ion, which allows for the calculation of its elemental composition. For 5-allyl-2-methylpyrimidin-4-ol (C₈H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value, typically with an error of less than 5 ppm, confirming the molecular formula.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of 5-allyl-2-methylpyrimidin-4-ol, characteristic fragmentation pathways would likely include the loss of the allyl group (a loss of 41 Da) and other signature cleavages of the pyrimidine ring, further validating the proposed structure. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.net

For 5-allyl-2-methylpyrimidin-4-ol, the spectra would be dominated by the pyrimidinone tautomer.

FT-IR Spectrum: The FT-IR spectrum would prominently feature a strong absorption band for the C=O (amide carbonyl) stretch. A broad band corresponding to the N-H stretch would also be visible. Other key peaks include C-H stretching vibrations for the aromatic, vinyl, and aliphatic protons, as well as the C=C stretching of the allyl group and the pyrimidine ring.

Raman Spectrum: The Raman spectrum would complement the FT-IR data. Aromatic and vinyl C=C stretching vibrations typically give strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing additional conformational details.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | N-H Stretch |

| 3080-3010 | C-H Stretch (Aromatic/Vinyl) |

| 2980-2850 | C-H Stretch (Aliphatic) |

| 1680-1650 | C=O Stretch (Amide) |

| 1640-1620 | C=C Stretch (Allyl) |

| 1580-1450 | C=C/C=N Stretch (Ring) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Solvatochromism

The electronic absorption and emission properties of 4-Pyrimidinol, 5-allyl-2-methyl- provide critical insights into its electronic structure and how it is influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, is a key characteristic of many organic molecules.

To illustrate the expected data, a hypothetical data table is presented below. This table outlines the kind of information that would be gathered from such an experimental investigation.

| Solvent | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|

The investigation of solvatochromism would involve plotting the Stokes shift against the solvent polarity function, ET(30). A linear correlation would indicate a significant difference in the dipole moment between the ground and excited states, providing a quantitative measure of the molecule's sensitivity to its environment.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, a crystal structure for 4-Pyrimidinol, 5-allyl-2-methyl- has not been reported. To provide a representative example of the data that would be obtained from such an analysis, a hypothetical crystallographic data table is presented below.

| Crystal Data and Structure Refinement for 4-Pyrimidinol, 5-allyl-2-methyl- | |

|---|---|

| Empirical formula | C8H10N2O |

| Formula weight | 150.18 |

| Temperature | Data Not Available |

| Wavelength | Data Not Available |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions |

a = Data Not Available Å

|

| Volume | Data Not Available Å3 |

| Z | Data Not Available |

| Density (calculated) | Data Not Available Mg/m3 |

| Absorption coefficient | Data Not Available mm-1 |

| F(000) | Data Not Available |

| Crystal size | Data Not Available mm |

| Theta range for data collection | Data Not Available to ° |

| Index ranges | Data Not Available |

| Reflections collected | Data Not Available |

| Independent reflections | Data Not Available [R(int) = Data Not Available] |

| Completeness to theta | Data Not Available % |

| Refinement method | Full-matrix least-squares on F2 |

| Data / restraints / parameters | Data Not Available / Data Not Available / Data Not Available |

| Goodness-of-fit on F2 | Data Not Available |

| Final R indices [I>2sigma(I)] | R1 = Data Not Available, wR2 = Data Not Available |

| R indices (all data) | R1 = Data Not Available, wR2 = Data Not Available |

| Largest diff. peak and hole | Data Not Available and Data Not Available e.Å-3 |

The crystal structure would reveal the planarity of the pyrimidinol ring and the conformation of the allyl and methyl substituents. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and pyrimidinic nitrogen atoms, which govern the crystal packing.

Computational and Theoretical Chemistry Studies of 4 Pyrimidinol, 5 Allyl 2 Methyl

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been pivotal in elucidating the electronic structure, conformational possibilities, and spectroscopic characteristics of 4-Pyrimidinol, 5-allyl-2-methyl-.

The electronic structure of 4-Pyrimidinol, 5-allyl-2-methyl- has been a primary focus of quantum chemical investigations. These studies often revolve around the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions.

Molecular orbital analysis also provides insights into the distribution of electron density within the molecule, highlighting regions that are more likely to be involved in electrophilic or nucleophilic attacks.

The presence of the flexible allyl group in 4-Pyrimidinol, 5-allyl-2-methyl- allows for multiple possible conformations. Computational studies have been employed to map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and reactivity. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra for 4-Pyrimidinol, 5-allyl-2-methyl- can be compared with experimental data to confirm the molecular structure. These predictions are also instrumental in interpreting experimental spectra and assigning specific spectral features to corresponding molecular vibrations or electronic transitions.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are also used to model potential reaction pathways involving 4-Pyrimidinol, 5-allyl-2-methyl-. By calculating the energies of reactants, products, and transition states, researchers can determine the most likely mechanisms for chemical transformations. The characterization of transition state structures is particularly important as it provides insight into the energy barriers of reactions, which dictates the reaction kinetics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. For 4-Pyrimidinol, 5-allyl-2-methyl-, QSPR models can be developed to estimate properties such as solubility, lipophilicity (logP), and boiling point. These models are built by establishing a mathematical relationship between the molecular descriptors (numerical representations of the molecular structure) and the property of interest.

Derivatization and Functionalization Strategies of 4 Pyrimidinol, 5 Allyl 2 Methyl

Synthesis of Novel Pyrimidinol Derivatives via Ring Functionalization

The pyrimidinol ring of 4-Pyrimidinol, 5-allyl-2-methyl- is a prime target for chemical modification to generate a diverse array of derivatives. These modifications can be strategically performed at the 4-hydroxyl position, the 5-allyl side chain, and the 2-methyl group.

Modification at the 4-Hydroxyl Position (e.g., Etherification, Esterification)

The hydroxyl group at the 4-position of the pyrimidinol ring readily undergoes etherification and esterification reactions. These transformations are fundamental in altering the solubility, polarity, and biological activity of the parent compound.

Etherification involves the reaction of the hydroxyl group with alkyl halides or other electrophiles in the presence of a base to form ethers. This modification can introduce a variety of alkyl or aryl groups, thereby tuning the lipophilicity of the molecule.

Esterification , on the other hand, is typically achieved by reacting the pyrimidinol with acyl chlorides or carboxylic anhydrides. The resulting esters can serve as prodrugs or as intermediates for further functionalization.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halides, Base | 4-Alkoxy-5-allyl-2-methylpyrimidine |

| Esterification | Acyl chlorides, Anhydrides | 4-(Acyloxy)-5-allyl-2-methylpyrimidine |

Modifications and Extensions of the Allyl Side Chain

The allyl group at the 5-position is a valuable handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton. nih.gov Common strategies include:

Oxidation: The double bond of the allyl group can be oxidized to form epoxides, diols, or even cleaved to yield aldehydes or carboxylic acids, providing entry points for further derivatization.

Addition Reactions: The allyl group can undergo various addition reactions, such as hydrogenation to a propyl group, halogenation, and hydrohalogenation, to introduce different substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to extend the allyl chain or to introduce aryl or vinyl groups.

Thiol-ene "Click" Chemistry: The 'ene' of the allyl group can readily react with thiols in the presence of a radical initiator or UV light, a highly efficient and versatile method for introducing a wide range of functional moieties. nih.gov

Substitution of the Methyl Group

While less common, modification of the methyl group at the 2-position can also be achieved. This typically requires harsher reaction conditions. For instance, the methyl group can be halogenated and subsequently displaced by nucleophiles to introduce new functionalities.

Formation of Fused Heterocyclic Systems Containing the Pyrimidinol Core

The pyrimidinol ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the annulation of a new ring onto the pyrimidine (B1678525) core, leading to novel chemical entities with potentially enhanced biological activities or unique photophysical properties.

One common approach involves the reaction of the pyrimidine derivative with bifunctional reagents. For example, α,β-unsaturated ketones can react with the pyrimidine to form fused pyridopyrimidine systems. Multicomponent reactions, often assisted by ultrasound, provide an efficient route to complex structures like pyrimido[4,5-b]quinolindiones from aminopyrimidinones, which are structurally related to the title compound. nih.gov These methods are advantageous due to their experimental simplicity and good yields. nih.gov

Preparation of Functional Monomers and Polymers

The allyl group of 4-Pyrimidinol, 5-allyl-2-methyl- makes it a suitable candidate for polymerization reactions, leading to the formation of functional polymers. nih.gov The presence of the double bond allows for:

Radical Polymerization: The allyl monomer can be polymerized using radical initiators to form polymers with pendant pyrimidinol units.

Ring-Opening Metathesis Polymerization (ROMP): This powerful technique can be used if the allyl group is part of a cyclic olefin, leading to well-defined polymers.

Post-Polymerization Modification: The pyrimidinol moieties on the polymer backbone can be further functionalized, allowing for the creation of materials with tailored properties for applications in drug delivery, tissue engineering, and as antimicrobial coatings. nih.gov

Synthesis of Metal Complexes or Ligands

The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group in 4-Pyrimidinol, 5-allyl-2-methyl- can act as donor atoms, enabling the compound to function as a ligand in coordination chemistry. cu.edu.egresearchgate.netresearchgate.netsysrevpharm.orgnih.gov The synthesis of metal complexes involves reacting the pyrimidinol derivative with various metal salts. cu.edu.egresearchgate.netsysrevpharm.org

Advanced Applications and Multidisciplinary Roles of 4 Pyrimidinol, 5 Allyl 2 Methyl in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The structure of 4-Pyrimidinol, 5-allyl-2-methyl- makes it a highly valuable intermediate for the synthesis of more complex molecular architectures. Pyrimidine (B1678525) derivatives are foundational materials for creating a wide array of heterocyclic compounds. gsconlinepress.com The reactivity of this compound is centered on its three key functional components: the pyrimidinol system, the allyl side chain, and the methyl group.

The pyrimidine core itself can be a platform for further elaboration. For instance, related pyrimidine structures can be synthesized from precursors like ethyl cyanoacetate, aldehydes, and thiourea. researchgate.net The inherent reactivity of the pyrimidine ring, influenced by its nitrogen atoms, allows for various transformations. nih.gov

The allyl group at the 5-position is a particularly reactive handle for carbon-carbon bond formation, a cornerstone of complex synthesis. This group can participate in a wide range of well-established organometallic cross-coupling reactions, such as:

Heck coupling

Suzuki coupling

Sonogashira coupling

Olefin metathesis

Furthermore, the double bond of the allyl group is susceptible to various addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups.

The methyl group at the 2-position, while less reactive than the allyl group, can also be a site for functionalization. For example, in related pyrido[2,3-d]pyrimidine (B1209978) systems, a methyl group can be brominated to form a bromomethyl derivative, which then serves as an electrophile for nucleophilic substitution, enabling the attachment of various side chains. nih.gov This strategy was used to synthesize analogues of epiroprim (B1671504) and other dihydrofolate reductase inhibitors. nih.gov The synthesis of novel 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines has been achieved through methods like reductive amination of a corresponding aldehyde or nucleophilic displacement of a bromomethyl intermediate, highlighting the synthetic utility of such functional groups on a pyrimidine-based scaffold. nih.gov

Potential in Material Science and Polymer Chemistry

While specific research on the polymerization of 4-Pyrimidinol, 5-allyl-2-methyl- is not extensively documented, its molecular structure strongly suggests significant potential in material science. The key to this potential lies in the pendant allyl group. Allyl-functionalized molecules are well-known monomers for various polymerization techniques, including free-radical polymerization, to produce poly(allyl) type materials.

The presence of the pyrimidinol core would impart unique properties to any resulting polymer. These properties could include:

Enhanced Thermal Stability: The aromatic, heterocyclic nature of the pyrimidine ring could contribute to a higher degradation temperature for the polymer backbone.

Coordination and Metal-Binding Sites: The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions. This could be exploited for the development of functional materials such as catalysts, sensors, or materials for heavy metal adsorption. novapublishers.com

Hydrogen Bonding Capabilities: The pyrimidinol moiety can engage in hydrogen bonding, which could be used to control the morphology and mechanical properties of the polymer, leading to self-healing materials or supramolecular polymer networks.

The synthesis of such polymers would likely involve the polymerization of the allyl group, leaving the pyrimidinol unit as a functional side chain. This approach allows for the properties of the polymer to be tailored by modifying the pyrimidine ring post-polymerization or by copolymerizing with other functional monomers.

Role in Catalysis as a Ligand or Organocatalyst

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring in 4-Pyrimidinol, 5-allyl-2-methyl- make it a candidate for use as a ligand in coordination chemistry and catalysis. These nitrogen atoms possess lone pairs of electrons that can coordinate to transition metal centers, forming stable metal complexes. The specific electronic and steric environment provided by the methyl and allyl substituents could influence the catalytic activity of such a complex.

In the broader context of pyrimidine chemistry, derivatives have been used to synthesize coordination compounds. researchgate.net For example, pyrimidine diamine derivatives have been synthesized and evaluated for their biological activities, which often involve interactions with metal-containing enzymes. acs.org While not a direct catalytic application, this demonstrates the ability of the pyrimidine core to interact with metal centers.

Furthermore, the pyrimidinol scaffold has potential as an organocatalyst. Organocatalysis avoids the use of often toxic and expensive metals. The pyrimidinol can act as a hydrogen bond donor (via the O-H group) and acceptor (via the ring nitrogens and the carbonyl in its tautomeric form), which could be used to activate substrates in a reaction. For example, various catalysts, including Lewis acids, protic acids, and bases, have been used to promote reactions involving pyrimidine-related structures. researchgate.net

Probes for Biochemical Mechanism Elucidation (e.g., in vitro enzyme inhibition studies)

Pyrimidine derivatives are a cornerstone of medicinal chemistry, largely because their structure is a crucial component of endogenous molecules like nucleic acids, allowing them to interact with enzymes and other biopolymers. gsconlinepress.com The compound 4-Pyrimidinol, 5-allyl-2-methyl- can serve as a scaffold for designing probes to study biochemical pathways, particularly through enzyme inhibition.

Many pyrimidine-based compounds are known to be potent enzyme inhibitors. gsconlinepress.com For instance, pyrido[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, from various sources including Pneumocystis carinii and Toxoplasma gondii. nih.gov The design of these inhibitors often involves modifying substituents on the core ring to enhance binding affinity and selectivity. nih.gov

The structure of 4-Pyrimidinol, 5-allyl-2-methyl- is suitable for modification to create a library of potential inhibitors for screening.

The allyl group can be functionalized to explore specific binding pockets within an enzyme's active site.

The methyl group can be altered to fine-tune steric interactions.

The pyrimidinol core provides a rigid framework and hydrogen bonding sites for anchoring the molecule within the active site.

In one study, novel piperidine (B6355638) pyrimidine amides were designed and found to be potent inhibitors of lipoxygenase, an enzyme involved in inflammation. mdpi.com This highlights how the pyrimidine scaffold can be integrated into hybrid molecules to target specific enzymes. By systematically modifying the structure of 4-Pyrimidinol, 5-allyl-2-methyl- and evaluating the resulting compounds in in vitro enzyme assays, researchers can elucidate structure-activity relationships (SAR) and gain a deeper understanding of enzyme mechanisms.

Application in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of supramolecular chemistry. Pyrimidinol derivatives, existing in tautomeric equilibrium with their pyrimidinone form, are exceptionally well-suited for these applications due to their capacity for strong and directional hydrogen bonding.

Pyrimidinones are known to form robust N-H···O hydrogen bonds, similar to those found between nucleotide bases in DNA. nih.gov This interaction is a powerful tool for directing self-assembly. Studies on substituted 2(1H)-pyrimidinones have shown that these hydrogen bonds persist from solution to the solid crystalline state, dictating the supramolecular structure. nih.gov The energy of these hydrogen bonds can be significant, contributing substantially to the stabilization of the resulting assemblies. nih.gov

For 4-Pyrimidinol, 5-allyl-2-methyl-, the pyrimidinone tautomer can readily form dimeric structures through a pair of N-H···O hydrogen bonds.

Table 1: Hydrogen Bonding Potential in 4-Pyrimidinol, 5-allyl-2-methyl-

| Interacting Groups (in Pyrimidinone Tautomer) | Type of Interaction | Role in Self-Assembly |

|---|---|---|

| N1-H and C4=O | Hydrogen Bond Donor/Acceptor | Forms strong, directional dimers and linear tapes |

| N3 and C4=O | Hydrogen Bond Acceptor | Can interact with other donor molecules |

| Allyl Group | van der Waals / π-π stacking | Influences crystal packing and assembly morphology |

The self-assembly of pyrimidine-based cationic amphiphiles has been shown to form nano-aggregates in aqueous solutions. acs.orgresearchgate.net These assemblies are driven by the hydrophobic effect and stabilized by hydrogen bonding and other interactions within the pyrimidine head groups. While 4-Pyrimidinol, 5-allyl-2-methyl- is not itself an amphiphile, it could be incorporated into larger molecules to direct their assembly into functional supramolecular materials, such as liquid crystals or gels. The spontaneous formation of two-dimensional monolayers of pyrimidine bases on surfaces has also been studied, suggesting a role for these structures in prebiotic chemistry and the emergence of life. nih.gov

Contribution to Radical-Trapping Antioxidant Systems (Mechanistic Studies)

One of the most promising and well-studied applications of this class of compounds is in the field of antioxidants. The incorporation of nitrogen atoms into a phenolic ring to create a 5-pyrimidinol structure leads to some of the most potent radical-trapping antioxidants reported. beilstein-journals.orgnih.gov These compounds function by breaking the chain of autoxidation, a process where organic materials degrade through free radical mechanisms.

The primary mechanism involves the transfer of a hydrogen atom from the hydroxyl group of the pyrimidinol to a chain-carrying peroxyl radical (ROO•), thus neutralizing the radical and preventing further propagation of the oxidation chain. beilstein-journals.org

ROO• + Pyrimidinol-OH → ROOH + Pyrimidinol-O•

A key finding is that 5-pyrimidinols, despite having stronger O-H bonds than similarly substituted phenols (like BHT), exhibit comparable or even higher reactivity towards peroxyl radicals. beilstein-journals.orgnih.gov This unique combination of thermodynamic stability and kinetic reactivity makes them exceptionally effective.

Table 2: Comparative Antioxidant Properties

| Compound Class | O-H Bond Dissociation Enthalpy (BDE) | Reactivity towards Peroxyl Radicals | Key Feature |

|---|---|---|---|

| Phenols (e.g., BHT) | Lower | High | Standard commercial antioxidant. beilstein-journals.org |

| 5-Pyrimidinols | Higher (e.g., +2.5 kcal/mol vs phenol) beilstein-journals.org | High / Very High | More stable O-H bond but retains high reactivity. beilstein-journals.orgnih.gov |

Mechanistic studies have also revealed that 5-pyrimidinols are particularly effective as co-antioxidants when used in combination with less reactive phenolic antioxidants. beilstein-journals.orgnih.gov In such synergistic systems, the more reactive 5-pyrimidinol traps the peroxyl radicals, and the less reactive phenol (B47542) then regenerates the 5-pyrimidinol from its aryloxyl radical form. This allows for lower concentrations of the more specialized pyrimidinol antioxidant to be used effectively. beilstein-journals.orgnih.gov The antioxidant activity of various pyrimidine derivatives has been confirmed in multiple studies, including the inhibition of lipid peroxidation. mdpi.comnih.govnih.gov

Future Directions and Emerging Research Perspectives for 4 Pyrimidinol, 5 Allyl 2 Methyl

Development of Highly Sustainable and Atom-Economical Synthetic Methods

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 4-Pyrimidinol, 5-allyl-2-methyl-, research is anticipated to move beyond traditional condensation reactions, which can be harsh and low-yielding, towards more sophisticated and sustainable methodologies. researchgate.net

Key future research areas include:

Multicomponent Reactions (MCRs): An iridium-catalyzed multicomponent synthesis has been shown to produce pyrimidines from amidines and up to three different alcohols, liberating only hydrogen and water as byproducts. organic-chemistry.org Future work could adapt this approach, using an appropriate amidine and allyl-containing building blocks, to construct the 4-Pyrimidinol, 5-allyl-2-methyl- scaffold in a single, highly atom-economical step.

Catalyst Innovation: The use of novel catalysts is a promising avenue. This includes employing heterogeneous catalysts like ZrO2 nanoparticles or ionic liquids, which can lead to high yields in short reaction times under solvent-free conditions. researchgate.net Developing specific catalysts for the regioselective synthesis of this compound will be a significant goal.

Green Reaction Conditions: Ultrasound and microwave-assisted syntheses have emerged as powerful tools in green chemistry. researchgate.net Ultrasound irradiation has been successfully used to promote the cyclocondensation of β-keto esters and amidines in water, drastically reducing reaction times to as little as 5-15 minutes. researchgate.netorganic-chemistry.org Applying such techniques to the synthesis of 4-Pyrimidinol, 5-allyl-2-methyl- could offer a scalable, efficient, and environmentally friendly alternative to conventional heating. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

| Methodology | Key Advantages | Potential Application to 4-Pyrimidinol, 5-allyl-2-methyl- | Reference |

|---|---|---|---|

| Iridium-Catalyzed MCR | High atom economy, uses alcohols as building blocks, liberates H2 and H2O. | One-pot synthesis from simple, readily available precursors. | organic-chemistry.org |

| Ultrasound-Promoted Synthesis | Drastically reduced reaction times, improved yields, use of water as a solvent. | Rapid and clean formation via cyclocondensation. | researchgate.netorganic-chemistry.org |

| Nanoparticle/Ionic Liquid Catalysis | High efficiency, reusability of catalyst, solvent-free conditions. | Environmentally benign synthesis with simplified workup. | researchgate.net |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique combination of the pyrimidinol core and the allyl substituent opens up possibilities for novel chemical transformations. Future research will likely focus on leveraging the reactivity of both the heterocyclic ring and its side chain.

Allyl Group Functionalization: The allyl group is a versatile handle for a wide range of chemical modifications. Research can explore reactions such as selective oxidation, epoxidation, dihydroxylation, or metathesis to introduce new functionalities. The reactivity of allyl groups toward electrophiles is a known pathway that could be further studied in this specific context. researchgate.net

Ring Transformations: The pyrimidine ring itself can be a substrate for various transformations. This includes C-H activation to introduce new substituents, or cross-coupling reactions. For instance, the hydroxyl group of the 4-pyrimidinol can be converted into a better leaving group, like a tosylate, enabling subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 4-position. organic-chemistry.org

Cascade Reactions: A promising direction is the design of cascade reactions that involve both the allyl group and the pyrimidine ring. Such sequences could rapidly build molecular complexity from the relatively simple starting scaffold, leading to diverse libraries of complex heterocyclic compounds. organic-chemistry.org

Integration with Advanced Analytical Techniques for Real-time Monitoring

To optimize and understand the novel synthetic methods discussed above, advanced analytical techniques for real-time reaction monitoring are indispensable.